molecular formula C11H20N4O B1481848 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine CAS No. 2098034-03-6

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine

Cat. No. B1481848
CAS RN: 2098034-03-6
M. Wt: 224.3 g/mol
InChI Key: NRATVURWNAVLRN-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethanol” is a colorless to yellowish liquid, with an amine-like odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .


Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The molecular formula of 2-(2-aminoethoxy)ethanol is C4H11NO2, and its molecular weight is 105.14 .


Chemical Reactions Analysis

Boronic acids are increasingly being seen in approved drugs, and 2-(2-aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials .


Physical And Chemical Properties Analysis

2-(2-aminoethoxy)ethanol is a colorless to light yellow clear liquid. It has a melting point of -13 °C and a boiling point of 223 °C. It has a specific gravity of 1.06 at 20 °C and is completely miscible with water .

Scientific Research Applications

Synthesis and Fragmentation

A study details the general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols, which may relate to derivatives similar to the chemical structure . The main fragmentation pathway under positive electrospray ionization is highlighted as the decomposition of the heterocycle (Erkin et al., 2015).

Chemical Reactions and Ring Transformations

Research into the reactions of heterocyclic halogeno compounds with nucleophiles revealed transformations leading to compounds like 4-amino-2-methylpyrimidine, showcasing the chemical reactivity and potential for structural modification of similar compounds (Hertog et al., 2010).

Biological Activity

A study on the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines showed that most of the synthesized arylaminopyrimides exhibited pronounced antituberculous effects, indicating potential applications in developing therapeutic agents (Erkin & Krutikov, 2007).

Thiazolo[4,5-d]pyrimidine Derivatives

Another study presented a new method to form thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines. These derivatives have potential applications in various fields of medicinal chemistry due to their structural characteristics (Bakavoli et al., 2006).

Hydrogen Bonding and Crystal Structure

The investigation of hydrogen bonding in molecules like 2-amino-4-methoxy-6-methylpyrimidine and related compounds provides insights into the molecular interactions that can influence the design of pharmaceuticals and the understanding of chemical reactivity and stability (Glidewell et al., 2003).

Safety and Hazards

2-(2-aminoethoxy)ethanol is harmful in contact with skin and causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for cellular functions.

Mode of Action

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine acts by inhibiting the sodium-potassium ATPase activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action leads to an increase in intracellular sodium and calcium levels, thereby enhancing the contractility and diastolic relaxation of the heart muscles .

Biochemical Pathways

The inhibition of sodium-potassium ATPase leads to an increase in intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . On the other hand, the stimulation of the sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium into the sarcoplasmic reticulum, thereby increasing the availability of calcium for the next contraction .

Result of Action

The result of the action of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine is an improvement in the contractility and diastolic relaxation of the heart muscles . This leads to enhanced cardiac output and improved symptoms in conditions such as acute heart failure syndromes .

properties

IUPAC Name

6-(2-aminoethoxy)-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(2)7-13-10-6-11(16-5-4-12)15-9(3)14-10/h6,8H,4-5,7,12H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRATVURWNAVLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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